1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one
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Overview
Description
1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one is an organic compound characterized by the presence of a trifluorobutoxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique chemical properties, including high stability and hydrophobicity due to the trifluorobutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one typically involves the reaction of 4-(4,4,4-trifluorobutoxy)benzene with ethanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the benzene derivative reacts with ethanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, including controlled temperature and pressure settings, as well as the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluorobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluorobutoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The ethanone group can form hydrogen bonds or other interactions with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylacetophenone: Similar in structure but with a trifluoromethyl group instead of a trifluorobutoxy group.
4-(Trifluoromethoxy)acetophenone: Contains a trifluoromethoxy group, offering different electronic and steric properties.
Uniqueness
1-[4-(4,4,4-Trifluorobutoxy)phenyl]ethan-1-one is unique due to the presence of the trifluorobutoxy group, which imparts distinct hydrophobicity and stability. This makes it particularly useful in applications requiring high chemical resistance and specific interactions with biological targets.
Properties
IUPAC Name |
1-[4-(4,4,4-trifluorobutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-9(16)10-3-5-11(6-4-10)17-8-2-7-12(13,14)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHOMXGHNEXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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